molecular formula C18H11F6N3O B2933504 2-phenyl-5-(trifluoromethyl)-4-{[4-(trifluoromethyl)anilino]methylene}-2,4-dihydro-3H-pyrazol-3-one CAS No. 477851-33-5

2-phenyl-5-(trifluoromethyl)-4-{[4-(trifluoromethyl)anilino]methylene}-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B2933504
CAS No.: 477851-33-5
M. Wt: 399.296
InChI Key: SJRIOUMUGPELRZ-UVTDQMKNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-phenyl-5-(trifluoromethyl)-4-{[4-(trifluoromethyl)anilino]methylene}-2,4-dihydro-3H-pyrazol-3-one is a useful research compound. Its molecular formula is C18H11F6N3O and its molecular weight is 399.296. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of this compound, also known as CDS1_001139, is the enzyme CDP-Diacylglycerol Synthase 1 (CDS1) . CDS1 plays a crucial role in the biosynthesis of phosphatidylinositol, a phospholipid integral to cell membrane structure and function .

Mode of Action

The mechanism of action of CDS1 inhibitors revolves around their capacity to bind to the active site of the CDS1 enzyme . This prevents the enzyme from catalyzing its natural substrate, phosphatidic acid . By blocking this conversion, the cellular levels of CDP-diacylglycerol and subsequent phosphatidylinositol decrease .

Biochemical Pathways

The inhibition of CDS1 disrupts the phosphatidylinositol signaling pathway . This pathway is implicated in a variety of cellular processes including cell growth, proliferation, and metabolism . The reduction in phosphatidylinositol can have downstream effects on various signaling and metabolic pathways that rely on phosphatidylinositol and its derivatives, such as phosphatidylinositol 4,5-bisphosphate (PIP2) and phosphatidylinositol 3,4,5-trisphosphate (PIP3) .

Pharmacokinetics

Pharmacokinetics is an integral part of drug development and rational pharmacotherapy , and it would be crucial to understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound for further development.

Result of Action

The result of the action of CDS1 inhibitors can be seen in their potential therapeutic uses. One of the primary areas of interest is cancer treatment . Tumor cells often exhibit elevated levels of phosphatidylinositol signaling, which supports their unchecked growth and survival . By inhibiting CDS1, researchers hope to curb these oncogenic signals, thereby suppressing tumor growth and potentially enhancing the efficacy of existing cancer therapies .

Properties

IUPAC Name

2-phenyl-5-(trifluoromethyl)-4-[[4-(trifluoromethyl)phenyl]iminomethyl]-1H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11F6N3O/c19-17(20,21)11-6-8-12(9-7-11)25-10-14-15(18(22,23)24)26-27(16(14)28)13-4-2-1-3-5-13/h1-10,26H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTUFXEDKCOLCDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(=C(N2)C(F)(F)F)C=NC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11F6N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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